molecular formula C15H13IO3 B8302672 Ethyl 4'-hydroxy-3'-iodo-1,1'-biphenyl-3-carboxylate

Ethyl 4'-hydroxy-3'-iodo-1,1'-biphenyl-3-carboxylate

Cat. No.: B8302672
M. Wt: 368.17 g/mol
InChI Key: JZHWIKSIVHLZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4'-hydroxy-3'-iodo-1,1'-biphenyl-3-carboxylate is a useful research compound. Its molecular formula is C15H13IO3 and its molecular weight is 368.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-3-iodophenyl)benzoate

InChI

InChI=1S/C15H13IO3/c1-2-19-15(18)12-5-3-4-10(8-12)11-6-7-14(17)13(16)9-11/h3-9,17H,2H2,1H3

InChI Key

JZHWIKSIVHLZSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 143A (7.71 g, 31.8 mmol) was dissolved into N,N-dimethylformamide (30 mL), diluted with concentrated aqueous ammonia (320 mL), and treated with a solution of potassium iodide (27.72 g, 167 mmol) and iodine (8.48 g, 33.4 mmol) in water (100 mL) all at once. After the mixture was stirred for one hour, the ammonia was removed under reduced pressure on a rotary evaporator. The remaining solution was neutralized to pH 7 with aqueous hydrochloric acid, diluted with EtOAc (200 mL), worked up as usual, dried (Na2SO4), concentrated, and chromatographed on silica with a 33 to 100% gradient of CH2Cl2/hexanes to provide the title compound as a white microcrystalline solid (37% yield). 1HNMR (300 MHz, d6-DMSO) δ 1.35 (t, 3H), 4.35 (q, 2H), 7.00 (d, 1H), 7.53-7.60 (m, 2H), 7.84-7.91 (m, 2H), 7.97 (d, 1H), 8.08 (dd, 1H), 10.55 (bs, 1H).
Name
product
Quantity
7.71 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
27.72 g
Type
reactant
Reaction Step Two
Quantity
8.48 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
320 mL
Type
solvent
Reaction Step Three

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